2,5-Dibromo-3,6-difluorobenzonitrile
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Overview
Description
2,5-Dibromo-3,6-difluorobenzonitrile is a chemical compound with the molecular formula C7HBr2F2N and a molecular weight of 296.9 g/mol . This compound is characterized by the presence of two bromine atoms, two fluorine atoms, and a nitrile group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2,5-Dibromo-3,6-difluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 2,5-Dibromo-3,6-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common synthetic route includes the reaction of 2,5-dibromobenzonitrile with a fluorinating agent under controlled conditions . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2,5-Dibromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
2,5-Dibromo-3,6-difluorobenzonitrile can be compared with other similar compounds, such as:
2,3-Difluorobenzonitrile: Lacks bromine atoms, resulting in different chemical properties and reactivity.
2,5-Dibromo-3-fluorobenzonitrile: Contains one less fluorine atom, affecting its chemical behavior.
Properties
IUPAC Name |
2,5-dibromo-3,6-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBr2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLWJEZEGHFSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBr2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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